molecular formula C17H18N2O4S B2758023 3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-33-4

3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

カタログ番号: B2758023
CAS番号: 922009-33-4
分子量: 346.4
InChIキー: NLIQVFKUKKAPCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,4-Dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 926032-61-3

The structural components include a benzenesulfonamide moiety and a tetrahydrobenzo[f][1,4]oxazepin core, which are known to influence its biological interactions.

Antidiabetic Activity

Recent studies have evaluated the antidiabetic potential of similar benzenesulfonamide derivatives. For instance, compounds with structural similarities showed significant hypoglycemic effects in diabetic rat models. The following table summarizes the blood glucose reduction observed in various compounds compared to a standard drug (Glibenclamide):

CompoundBefore Administration (mg/dL)After 2 Hours (mg/dL)Reduction (%)p-value
Control (Diabetic)359 ± 4.5354 ± 7.31.4p < 0.05 vs. Glb.
Glibenclamide324 ± 6.8218 ± 11.132.7p < 0.05 vs. Control
Compound A382 ± 6.5303 ± 6.620.7p < 0.05 vs. Control
Compound B472 ± 7343 ± 6.427.5p < 0.05 vs. Control

These findings suggest that modifications to the benzenesulfonamide scaffold can enhance antidiabetic properties .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties as well. Similar compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
  • Results : High activity was observed in synthesized compounds against these cell lines, indicating that modifications to the oxazepin structure may enhance anticancer efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their therapeutic effects in metabolic disorders and cancer .

Case Studies

A notable case study involved the synthesis and evaluation of related benzenesulfonamide derivatives for their pharmacological properties:

  • Study Design : In vivo administration in diabetic rat models.
  • Findings : Certain derivatives demonstrated comparable or superior efficacy to established antidiabetic agents like Glibenclamide.

This evidence supports the hypothesis that structural modifications can lead to improved biological activities .

特性

IUPAC Name

3,4-dimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-3-5-14(9-12(11)2)24(21,22)19-13-4-6-16-15(10-13)17(20)18-7-8-23-16/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIQVFKUKKAPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。